2,2',4,4',6,6'-Hexamethylbenzophenone

Molecular polarisability Conformational analysis Dipole moment

Unlike generic benzophenone, 2,2',4,4',6,6'-Hexamethylbenzophenone (CAS 5623-45-0) delivers a significantly higher melting point (136–137 °C) and a unique molecular conformation (61° ring angle, 2.84 D dipole moment), making it the preferred Type II photoinitiator for UV-curable coatings that must withstand elevated processing temperatures—such as automotive headlamp coatings, electronic conformal coatings, and high-temperature industrial finishes. Critically, it carries no notified aquatic chronic toxicity classification under EU CLP—unlike unsubstituted benzophenone—simplifying your regulatory compliance and environmental safety profile.

Molecular Formula C19H22O
Molecular Weight 266.4 g/mol
CAS No. 5623-45-0
Cat. No. B1580919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',4,4',6,6'-Hexamethylbenzophenone
CAS5623-45-0
Molecular FormulaC19H22O
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C(=O)C2=C(C=C(C=C2C)C)C)C
InChIInChI=1S/C19H22O/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3
InChIKeySKMUIZHHMAPKIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2',4,4',6,6'-Hexamethylbenzophenone (CAS 5623-45-0) – A Type II Photoinitiator with High Thermal Stability for UV-Curable Coatings and Specialty Polymers


2,2',4,4',6,6'-Hexamethylbenzophenone (also known as dimesityl ketone or bis(2,4,6-trimethylphenyl)methanone) is a symmetrical aromatic ketone belonging to the benzophenone class [1]. It functions primarily as a Type II (hydrogen-abstraction) photoinitiator in UV-curable systems, requiring a co-initiator (e.g., an amine) to generate radicals [2]. Its structure features two mesityl (2,4,6-trimethylphenyl) groups bonded to a central carbonyl, which imparts distinct steric and electronic properties compared to the unsubstituted parent, benzophenone [3].

Why Benzophenone, 4-Methylbenzophenone, or 2,4,6-Trimethylbenzophenone Cannot Substitute for 2,2',4,4',6,6'-Hexamethylbenzophenone


Simple substitution of 2,2',4,4',6,6'-Hexamethylbenzophenone with a generic benzophenone derivative is not viable due to quantifiable differences in molecular conformation, thermal properties, and hazard profile. The hexamethyl substitution pattern imposes a distinct conformational angle between the aromatic rings and the carbonyl plane, directly impacting dipole moment and electronic properties [1]. This structural difference translates into a significantly higher melting point and altered thermal behavior, which affects processing conditions and compatibility in high-temperature applications [2]. Furthermore, the compound's specific hazard classification profile differs from that of the parent benzophenone, influencing regulatory and safety considerations during procurement [3].

Quantitative Differentiation of 2,2',4,4',6,6'-Hexamethylbenzophenone (CAS 5623-45-0) from Benzophenone and Other Analogs


Dipole Moment and Molar Kerr Constant Differentiate 2,2',4,4',6,6'-Hexamethylbenzophenone from Benzophenone

In a direct head-to-head comparison, 2,2',4,4',6,6'-Hexamethylbenzophenone (dimesityl ketone) exhibits a lower dipole moment and a negative molar Kerr constant compared to the positive value for benzophenone (diphenyl ketone). This difference arises from the distinct conformational angles between the aromatic rings and the C–CO–C plane: 61° for dimesityl ketone versus 42° for benzophenone [1].

Molecular polarisability Conformational analysis Dipole moment

Significantly Higher Melting Point Distinguishes 2,2',4,4',6,6'-Hexamethylbenzophenone from Benzophenone

The melting point of 2,2',4,4',6,6'-Hexamethylbenzophenone is 136-137 °C [1], which is substantially higher than that of the unsubstituted benzophenone (48-49 °C) [2]. This difference is a direct consequence of the increased molecular symmetry and steric bulk from the six methyl groups, leading to stronger crystal lattice energy.

Thermal properties Melting point Physical chemistry

Distinct Hazard Classification Profile of 2,2',4,4',6,6'-Hexamethylbenzophenone Under CLP

Under the EU Classification, Labelling and Packaging (CLP) Regulation, 2,2',4,4',6,6'-Hexamethylbenzophenone carries notified hazard classifications of Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335) [1]. In contrast, the unsubstituted benzophenone is classified as Aquatic Chronic 3 (H412) in addition to skin and eye irritation [2]. This difference in environmental hazard profile may influence procurement decisions for projects with specific environmental safety requirements.

Regulatory science Hazard classification Safety

Conformational Angle of Aromatic Rings Distinguishes 2,2',4,4',6,6'-Hexamethylbenzophenone from Benzophenone

Direct experimental measurements reveal a significantly larger conformational angle (61°) between the aromatic ring planes and the C–CO–C plane in 2,2',4,4',6,6'-Hexamethylbenzophenone compared to benzophenone (42°) [1]. This structural difference is attributed to the steric hindrance imposed by the six methyl groups, which forces the mesityl rings into a more twisted orientation.

Conformational analysis Molecular geometry Steric effects

High-Value Application Scenarios for 2,2',4,4',6,6'-Hexamethylbenzophenone Based on Quantified Differentiation


High-Temperature UV-Curable Coatings for Electronics and Automotive Parts

The significantly higher melting point (136-137 °C) of 2,2',4,4',6,6'-Hexamethylbenzophenone compared to benzophenone [1] makes it a preferred photoinitiator for UV-curable coatings that must withstand elevated temperatures during processing or in-service use. This thermal stability prevents premature melting or phase separation, ensuring consistent curing performance in applications such as automotive headlamp coatings, electronic circuit board conformal coatings, and high-temperature industrial finishes.

Dielectric Materials and Specialty Polymer Synthesis Requiring Controlled Polarity

The distinct dipole moment (2.84 D) and molecular conformation (61° ring angle) of 2,2',4,4',6,6'-Hexamethylbenzophenone, as quantified against benzophenone [2], make it a candidate for synthesizing polymers with tailored dielectric properties. This is particularly relevant for the development of insulating layers in microelectronics or for specialty coatings where precise control over intermolecular interactions is required.

Environmentally-Conscious Formulations with Reduced Aquatic Toxicity Concerns

Unlike the unsubstituted benzophenone, 2,2',4,4',6,6'-Hexamethylbenzophenone does not carry a notified classification for aquatic chronic toxicity under EU CLP [3]. This differentiation is critical for formulators developing products for use in environmentally sensitive areas or for companies seeking to simplify their safety data sheets and reduce the environmental impact profile of their UV-curable products.

Technical Documentation Hub

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